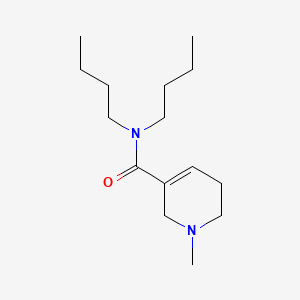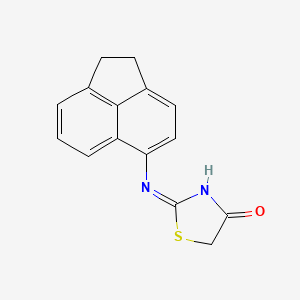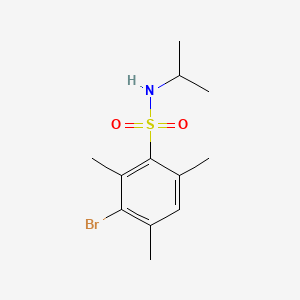
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.
Aplicaciones Científicas De Investigación
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide: Similar in structure but with different substituents.
N,N-dibutyl-1,3-propanediamine: Shares the dibutylamine moiety but differs in the rest of the structure.
N,N-dibutylmethylamine: Similar in having the dibutylamine group but lacks the pyridine ring.
Uniqueness
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H28N2O |
|---|---|
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3 |
Clave InChI |
ZDVCTWMAIPFLFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CCCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B13371520.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)
![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)


![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
